molecular formula C11H11F3N2O2 B12359923 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

Katalognummer: B12359923
Molekulargewicht: 260.21 g/mol
InChI-Schlüssel: CYTJNTRANBSDRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H10F3N2O2 It is a member of the pyrazolidine family, characterized by a pyrazolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to similar compounds .

Eigenschaften

Molekularformel

C11H11F3N2O2

Molekulargewicht

260.21 g/mol

IUPAC-Name

5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-4,8-9,15-16H,5H2,(H,17,18)

InChI-Schlüssel

CYTJNTRANBSDRF-UHFFFAOYSA-N

Kanonische SMILES

C1C(NNC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.